N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Known for its unique combination of functional groups.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
This compound stands out due to its specific combination of a chlorophenyl group, a cyclohexyl group, and a triazole ring, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C22H23ClN4OS |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23ClN4OS/c23-17-10-7-11-18(14-17)24-20(28)15-29-22-26-25-21(16-8-3-1-4-9-16)27(22)19-12-5-2-6-13-19/h2,5-7,10-14,16H,1,3-4,8-9,15H2,(H,24,28) |
InChI Key |
YCFBWYMXVCFZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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